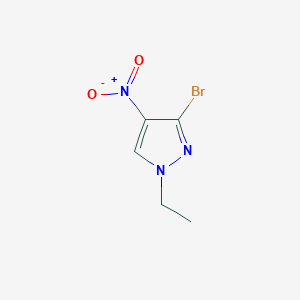
1-tert-butyl-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-4-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the tert-butyl and methyl groups on the pyrazole ring enhances its chemical stability and modifies its reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-tert-butyl-4-methyl-1H-pyrazole can be achieved through several methods:
-
One-Pot Condensation: : This method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles. The reaction conditions are mild, and the process can be carried out in the presence of bromine or by heating in dimethyl sulfoxide under oxygen .
-
Transition-Metal Catalysis: : Utilizing transition-metal catalysts such as ruthenium or copper, pyrazoles can be synthesized through dehydrogenative coupling reactions of 1,3-diols with arylhydrazines. This method offers high selectivity and yields .
-
Cycloaddition Reactions: : A silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles under mild conditions with excellent functional group tolerance .
Chemical Reactions Analysis
1-tert-butyl-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as bromine or oxygen in dimethyl sulfoxide to form different substituted pyrazoles .
-
Substitution: : It can participate in substitution reactions, particularly N-arylation, where nitrogen-containing heterocycles are coupled with aryl halides in the presence of copper powder and appropriate ligands .
-
Cyclization: : The compound can be involved in cyclization reactions, forming more complex heterocyclic structures. For example, the reaction with unsymmetrical enaminodiketones yields 4-substituted pyrazole derivatives .
Scientific Research Applications
1-tert-butyl-4-methyl-1H-pyrazole has several scientific research applications:
-
Medicinal Chemistry: : Pyrazole derivatives are known for their biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. They serve as core structures in the development of various pharmaceuticals .
-
Agriculture: : Pyrazoles are used in the synthesis of agrochemicals, including herbicides and insecticides, due to their ability to interfere with biological pathways in pests .
-
Materials Science: : The compound is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, pyrazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
1-tert-butyl-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
-
1-methyl-1H-pyrazole: : This compound lacks the tert-butyl group, which affects its stability and reactivity. It is used as an alcohol dehydrogenase inhibitor and in the synthesis of other heterocyclic compounds .
-
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: : This compound has additional functional groups that enhance its biological activity and make it suitable for pharmaceutical applications .
-
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: : This compound exhibits tautomerism, which influences its reactivity and biological properties .
Properties
IUPAC Name |
1-tert-butyl-4-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7-5-9-10(6-7)8(2,3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVRXDVWWRDOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
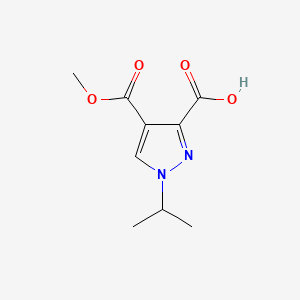
![N-(morpholin-4-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10909322.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10909327.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B10909330.png)
![methyl (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10909334.png)
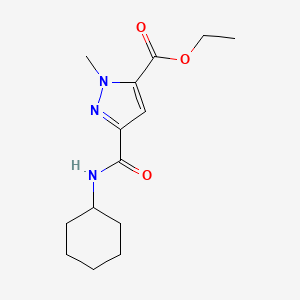
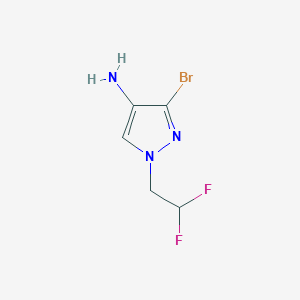
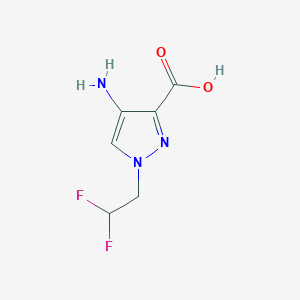
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10909359.png)
![4-bromo-1-methyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10909365.png)
![2-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10909366.png)
![1-[1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B10909371.png)

